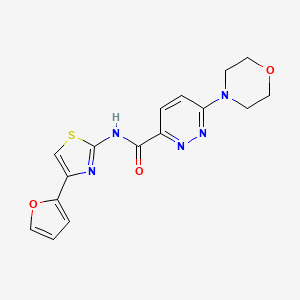

N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-morpholin-4-ylpyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3S/c22-15(18-16-17-12(10-25-16)13-2-1-7-24-13)11-3-4-14(20-19-11)21-5-8-23-9-6-21/h1-4,7,10H,5-6,8-9H2,(H,17,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJJLQDUTWVXFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyridazine core, a thiazole ring, and a furan moiety, which collectively suggest a diverse range of biological activities.

Key Functional Groups

- Furan Ring : Contributes to the compound's electron-rich nature, enhancing its interaction with biological targets.

- Thiazole Ring : Known for its antimicrobial properties, it may play a critical role in the compound's biological activity.

- Morpholine Group : Often associated with increased solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing thiazole and furan moieties often exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial and fungal pathogens due to their ability to interfere with microbial cell processes .

Case Study: Antimicrobial Efficacy

In a comparative study involving derivatives of thiazole and furan, it was found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors, inhibiting their function. Molecular docking studies have suggested that the compound may interact with key microbial enzymes involved in cell wall synthesis and metabolic pathways .

Structure-Activity Relationship (SAR)

The presence of multiple heterocycles in the compound enhances its binding affinity to biological targets. A structure-activity relationship analysis has shown that modifications to the furan or thiazole groups can significantly impact the compound's potency and selectivity against different pathogens .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-(furan-2-yl)-1,3-thiazol-2-amines | Thiazole ring with furan | Antimicrobial | Simpler structure; fewer heterocycles |

| 6-(furan-2-yloxy)-pyridazinone | Pyridazine core | Antifungal | Lacks triazole; different mechanism |

| N-(5-bromo-thiazolyl)-pyrimidine derivatives | Thiazole and pyrimidine | Antibacterial | Different heterocycle; more halogenated |

| 1H-pyrazole derivatives | Pyrazole ring | Antiviral | Lacks furan; different biological targets |

This table highlights how this compound stands out due to its combination of three distinct heterocycles, which may confer unique biological properties.

Comparison with Similar Compounds

The following analysis compares N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyridazine-3-carboxamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and hypothesized bioactivity.

Structural and Substituent Analysis

Key Observations :

- The target compound utilizes a pyridazine core, distinguishing it from thiazole- or oxazolopyridine-based analogs. Pyridazine’s electron-deficient nature may enhance binding to targets with complementary electron-rich regions.

- Substituents like morpholino (target) versus morpholinomethyl (4d) or methylpiperazinyl (4h) influence solubility and basicity.

- The thiazol-furan system in the target and ’s compound suggests a shared emphasis on aromatic stacking, though the oxazolopyridine core in introduces steric and electronic differences .

Physicochemical and Spectroscopic Properties

Key Observations :

- The target compound’s lack of reported melting point and spectral data limits direct comparison, but analogs like 4d and 4h demonstrate consistent 1H NMR signals for pyridinyl (δ ~8.65–8.70) and amine substituents (δ ~2.45–3.60) .

- HRMS data for 4d and 4h confirm molecular integrity, suggesting similar analytical workflows (e.g., LC-MS, NMR) would apply to the target compound .

Q & A

Q. What are the recommended synthetic routes for N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyridazine-3-carboxamide, and how can purity be optimized?

The synthesis typically involves sequential coupling reactions starting with pyridazine and morpholine precursors. Key steps include:

- Step 1: Functionalization of pyridazine at position 6 with morpholine via nucleophilic aromatic substitution under reflux in aprotic solvents (e.g., DMF) .

- Step 2: Introduction of the thiazole-furan moiety through a Suzuki-Miyaura coupling or amide bond formation, requiring palladium catalysts and anhydrous conditions .

- Purification: Chromatography (silica gel or HPLC) and recrystallization (using ethanol/water mixtures) are critical to achieve >95% purity. Monitor reaction progress with TLC and confirm structures via -NMR and IR spectroscopy .

Q. Which spectroscopic and computational methods are essential for characterizing this compound?

- Structural Confirmation:

- Computational Analysis:

- Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and optimize 3D conformations for docking studies .

Q. How can researchers design preliminary biological activity assays for this compound?

- In vitro Testing:

- Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC calculations to assess cytotoxicity .

- Evaluate antimicrobial activity via broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Target Identification:

- Use kinase inhibition panels or fluorescence polarization assays to identify protein targets (e.g., EGFR, PI3K) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s solubility and bioavailability?

- Strategies:

- Validation:

- Measure partition coefficients (LogP) via shake-flask method and assess metabolic stability in liver microsomes .

Q. What methodologies resolve contradictions in reported biological activity data?

- Case Example: Discrepancies in IC values across studies may arise from assay conditions (e.g., serum concentration, incubation time).

- Solutions:

- Standardize protocols using guidelines like the NIH Assay Guidance Manual.

- Validate results with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

- Structural Analysis: Compare X-ray crystallography or molecular docking data to confirm binding modes .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

- Key Modifications:

- Vary substituents on the thiazole (e.g., halogenation) or pyridazine (e.g., methyl vs. methoxy groups) to tune activity .

- Replace morpholine with piperazine or thiomorpholine to alter pharmacokinetics .

- Data-Driven Design:

- Use QSAR models correlating electronic parameters (e.g., Hammett constants) with bioactivity .

Q. What advanced techniques evaluate in vivo efficacy and toxicity?

- In vivo Models:

- Administer the compound in xenograft mouse models (e.g., subcutaneous tumors) to assess antitumor efficacy and monitor body weight for toxicity .

- Metabolic Profiling:

- Conduct LC-MS/MS analysis of plasma and tissues to quantify parent compound and metabolites .

Q. How do researchers address synthetic challenges in scaling up production?

Q. Table 1: Structural Analogs and Their Biological Activities

| Compound | Key Modifications | Biological Activity | Reference |

|---|---|---|---|

| N-[4-(4-methoxyphenyl)thiazol-2-yl] | Methoxy substitution on phenyl | Cardioprotective (vs. hypoxia) | |

| N-(4-fluorobenzyl)-2-[morpholinyl] | Fluorobenzyl group | Kinase inhibition | |

| N-(thiophen-2-yl)carboxamide | Thiophene vs. furan | Antiviral activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.